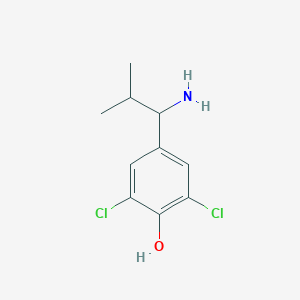
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and an amino group attached to a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol typically involves the reaction of 2,6-dichlorophenol with 1-amino-2-methylpropane. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, forming a less substituted phenol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. The chlorine atoms enhance the compound’s reactivity and stability, making it a versatile intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Amino-2-methylpropyl)-4-chlorophenol: Similar structure but with one less chlorine atom.
Aminomethyl propanol: Contains an amino group and a hydroxyl group on a branched alkyl chain.
1-Amino-2-methyl-2-propanol: A related compound with a similar amino and hydroxyl functional group arrangement.
Uniqueness
4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which significantly alters its chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications where enhanced reactivity is desired.
Eigenschaften
Molekularformel |
C10H13Cl2NO |
|---|---|
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
4-(1-amino-2-methylpropyl)-2,6-dichlorophenol |
InChI |
InChI=1S/C10H13Cl2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3 |
InChI-Schlüssel |
AANFNDHPMKQGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


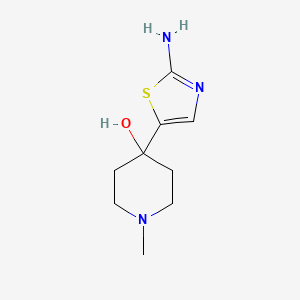
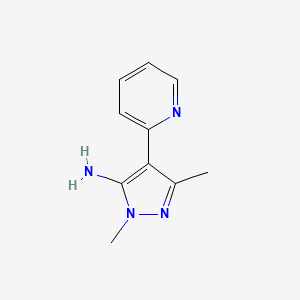
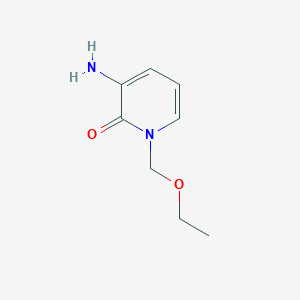
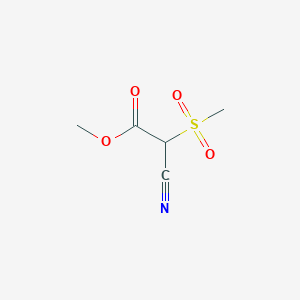
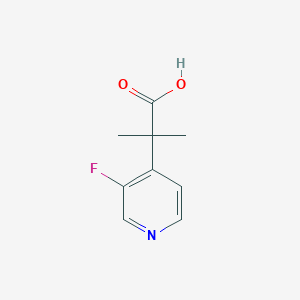
![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)

![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
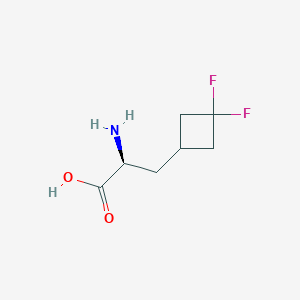


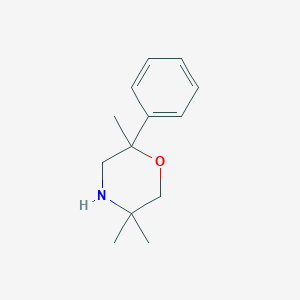
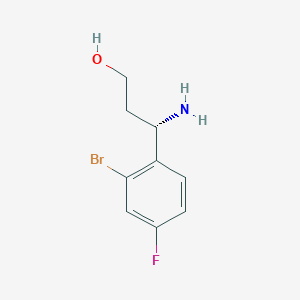
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
